(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate
Overview
Description
“®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is a chemical compound with the molecular formula C9H10ClNO2 . It is also known by its IUPAC name, methyl (2R)-amino (4-chlorophenyl)ethanoate hydrochloride . The compound has a molecular weight of 236.1 .
Molecular Structure Analysis
The InChI code for “®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is 1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
“®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Developments in Synthesis
The synthesis of clopidogrel, a drug with a core structure somewhat analogous to "(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate," showcases advancements in synthetic methodologies for pharmaceuticals. Although the focus here is on the S-enantiomer for its antithrombotic activity, the comprehensive review of synthetic methods is indicative of the broader interest and challenges in synthesizing chirally pure compounds for medical applications (Saeed et al., 2017).
Environmental Science and Biodegradation
Research into methanogenic pathways and the impact of chlorophenols on the environment reflects the environmental science applications of compounds related to "this compound." These studies highlight the importance of understanding how such compounds and their derivatives behave in natural settings and their potential impacts or applications in bioremediation efforts (Conrad, 2005).
Analytical Chemistry
The ninhydrin reaction, used for the analysis of amino acids, peptides, and proteins, underscores the utility of chemical reactions in analytical chemistry, including the analysis of compounds with functionalities similar to "this compound." Such methodologies are crucial for the qualitative and quantitative analysis of compounds in agricultural, biomedical, and environmental samples (Friedman, 2004).
Neurochemistry
Studies on brain serotonergic systems using labeled alpha-methyl-L-tryptophan highlight the neurochemical research applications, illustrating how analogs and derivatives of amino acids, similar to "this compound," can be employed to understand neurotransmitter synthesis and function in the brain (Diksic & Young, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target proteins, thereby modulating their activity and influencing downstream cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence a variety of pathways, including those involved in inflammation and other immune responses .
Result of Action
Similar compounds have been reported to have a range of effects, including anti-inflammatory and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
®-Methyl 2-amino-2-(4-chlorophenyl)acetate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups. The compound’s interaction with these enzymes can influence the rate of biochemical reactions and the overall metabolic flux within cells. Additionally, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By affecting gene expression, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can alter the production of proteins involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate in laboratory settings have been studied extensively. The compound’s stability and degradation over time can impact its effectiveness in biochemical assays and cellular studies. It has been observed that ®-Methyl 2-amino-2-(4-chlorophenyl)acetate remains stable under standard laboratory conditions for extended periods, but its activity may decrease over time due to gradual degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
®-Methyl 2-amino-2-(4-chlorophenyl)acetate is involved in various metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. It interacts with enzymes such as aminotransferases and decarboxylases, which facilitate the conversion of amino acids into neurotransmitters and other bioactive compounds. The compound’s involvement in these pathways can influence metabolic flux and the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. Once inside the cell, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of ®-Methyl 2-amino-2-(4-chlorophenyl)acetate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, ®-Methyl 2-amino-2-(4-chlorophenyl)acetate may be localized to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, its presence in the endoplasmic reticulum can affect protein folding and secretion processes .
properties
IUPAC Name |
methyl (2R)-2-amino-2-(4-chlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWZTDMEYWXSRG-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427718 | |
Record name | Methyl (2R)-amino(4-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
43189-43-1 | |
Record name | Methyl (2R)-amino(4-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 43189-43-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.